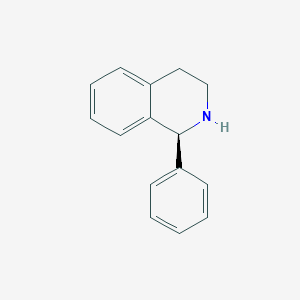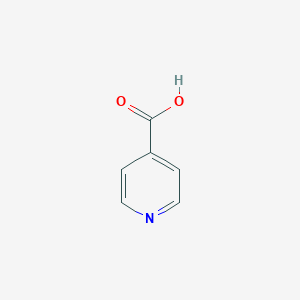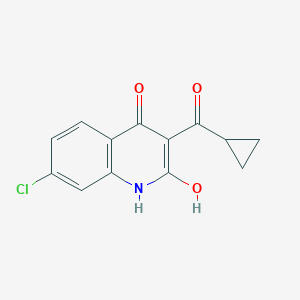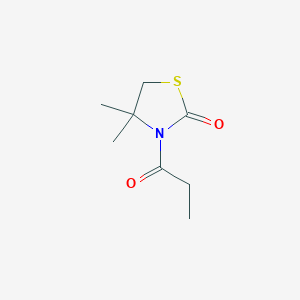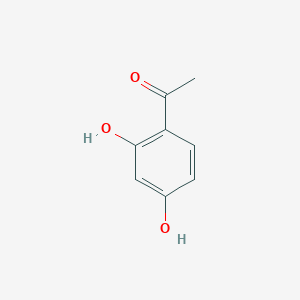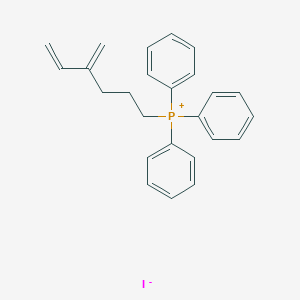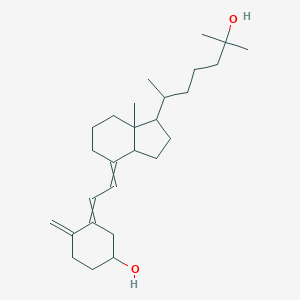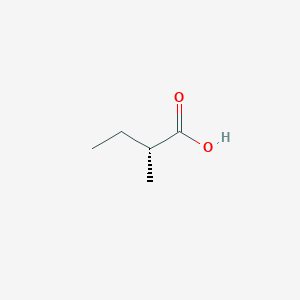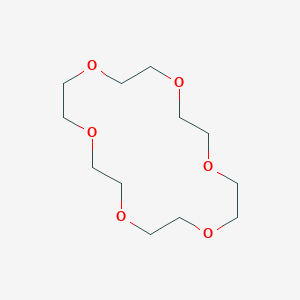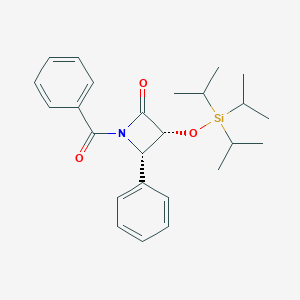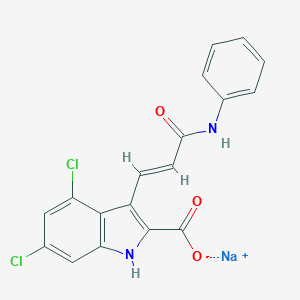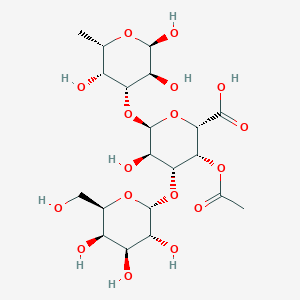
Polysaccharide S-156
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Polysaccharide S-156 is a type of natural polysaccharide that has been found to have various potential applications in the field of scientific research. It is derived from the roots of the medicinal plant Salvia miltiorrhiza, which is commonly used in traditional Chinese medicine. Polysaccharide S-156 has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in various research applications.
作用機序
The exact mechanism of action of polysaccharide S-156 is not yet fully understood. However, it is believed to work by modulating the activity of various signaling pathways in the body, including the NF-κB and MAPK pathways. This modulation can lead to a range of biochemical and physiological effects, including the anti-inflammatory, antioxidant, and immunomodulatory effects mentioned above.
生化学的および生理学的効果
Polysaccharide S-156 has been shown to have a range of biochemical and physiological effects, including:
1. Anti-inflammatory effects: Polysaccharide S-156 has been found to inhibit the production of various pro-inflammatory cytokines, including TNF-α and IL-6.
2. Antioxidant effects: Polysaccharide S-156 has been shown to scavenge free radicals and reduce oxidative stress.
3. Immunomodulatory effects: Polysaccharide S-156 has been found to modulate the activity of various immune cells, including T cells and B cells.
4. Anti-cancer effects: Polysaccharide S-156 has been shown to inhibit the growth and proliferation of various cancer cell lines.
実験室実験の利点と制限
Polysaccharide S-156 has several advantages and limitations for use in lab experiments. Some of the advantages include:
1. It is a natural product, making it potentially safer for use in humans than synthetic compounds.
2. It has a range of potential applications in various fields of research.
3. It is relatively easy to synthesize and purify.
Some of the limitations include:
1. The exact mechanism of action is not yet fully understood.
2. The purity and quality of the polysaccharide can vary depending on the extraction and purification methods used.
3. Further research is needed to fully understand the potential side effects and toxicity of polysaccharide S-156.
将来の方向性
There are several potential future directions for research on polysaccharide S-156. Some of these include:
1. Further investigation of the exact mechanism of action.
2. Development of new extraction and purification methods to improve the purity and quality of the polysaccharide.
3. Clinical trials to investigate the potential therapeutic applications of polysaccharide S-156 in humans.
4. Investigation of the potential synergistic effects of polysaccharide S-156 with other natural compounds.
5. Development of new delivery methods to improve the bioavailability of polysaccharide S-156 in the body.
合成法
Polysaccharide S-156 is typically extracted from the roots of Salvia miltiorrhiza using a combination of water and ethanol. The resulting extract is then purified using a series of filtration and chromatography techniques to isolate the polysaccharide. The final product is a white powder that is soluble in water.
科学的研究の応用
Polysaccharide S-156 has been the subject of numerous scientific studies, with researchers investigating its potential applications in a variety of fields. Some of the most promising areas of research include:
1. Anti-inflammatory effects: Polysaccharide S-156 has been shown to have potent anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma.
2. Antioxidant effects: Polysaccharide S-156 has also been found to have strong antioxidant effects, which could make it useful in the prevention and treatment of oxidative stress-related diseases such as cancer and cardiovascular disease.
3. Immunomodulatory effects: Polysaccharide S-156 has been shown to have immunomodulatory effects, meaning it can help regulate the immune system. This could make it useful in the treatment of autoimmune diseases such as multiple sclerosis and lupus.
特性
CAS番号 |
154821-14-4 |
|---|---|
製品名 |
Polysaccharide S-156 |
分子式 |
C20H32O17 |
分子量 |
544.5 g/mol |
IUPAC名 |
(2S,3R,4R,5R,6S)-3-acetyloxy-5-hydroxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6S)-2,3,5-trihydroxy-6-methyloxan-4-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C20H32O17/c1-4-7(23)13(11(27)18(31)32-4)35-20-12(28)14(15(33-5(2)22)16(37-20)17(29)30)36-19-10(26)9(25)8(24)6(3-21)34-19/h4,6-16,18-21,23-28,31H,3H2,1-2H3,(H,29,30)/t4-,6+,7+,8-,9-,10+,11-,12+,13+,14+,15+,16-,18+,19+,20-/m0/s1 |
InChIキー |
JHSOLQFSSMFPAK-ATEWNJAPSA-N |
異性体SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O)O)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)C(=O)O)OC(=O)C)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)C(=O)O)OC(=O)C)OC3C(C(C(C(O3)CO)O)O)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)C(=O)O)OC(=O)C)OC3C(C(C(C(O3)CO)O)O)O)O)O |
同義語 |
polysaccharide S-156 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



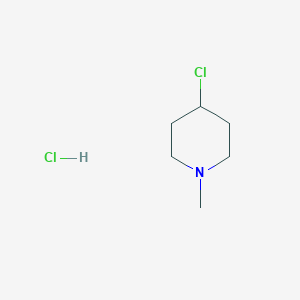
![3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene](/img/structure/B118709.png)
